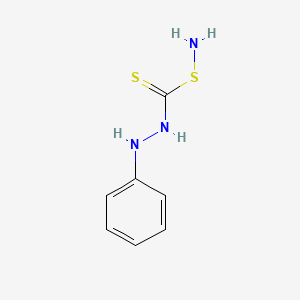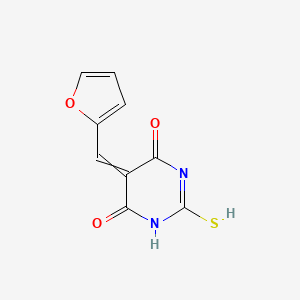
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid . This compound is characterized by its molecular formula C7H2F4O2S and a molecular weight of approximately 226.148 Da . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Fluorination: of the aromatic ring.
Introduction of the sulfanyl group: through thiolation reactions.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfonic acids: from oxidation.
Amines: or from substitution reactions.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms increase the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This compound may also interact with enzymes involved in metabolic pathways, inhibiting or modifying their activity.
Comparison with Similar Compounds
- 2,3,5,6-tetrafluorobenzoic acid
- 4-sulfanylbenzoic acid
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid
Comparison:
- 2,3,5,6-tetrafluorobenzoic acid lacks the sulfanyl group, making it less reactive in thiolation reactions.
- 4-sulfanylbenzoic acid does not have the fluorine atoms, resulting in different lipophilicity and metabolic stability.
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid has an amino group instead of a sulfanyl group, leading to different reactivity and potential biological interactions.
The uniqueness of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid lies in its combination of fluorine and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRARDATQWRHGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
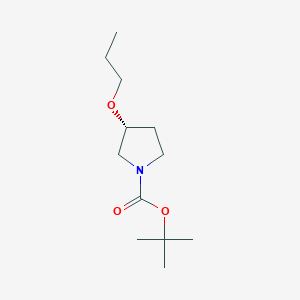


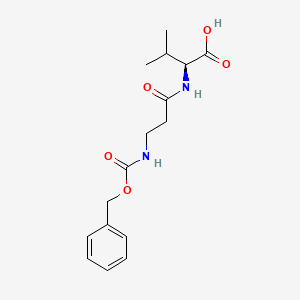
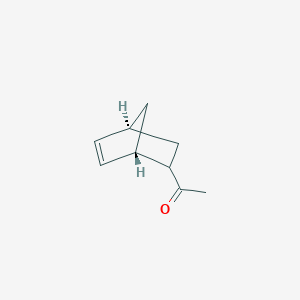
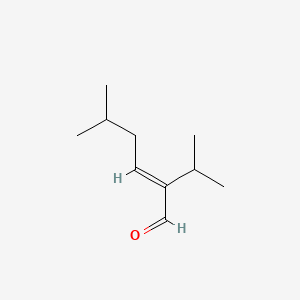
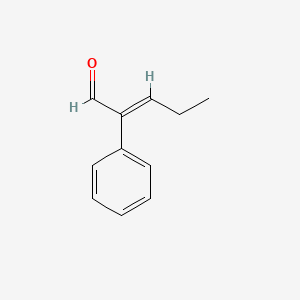

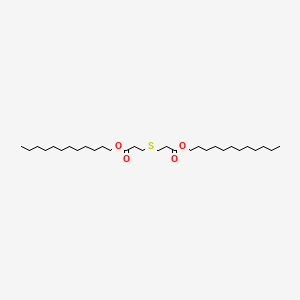
![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
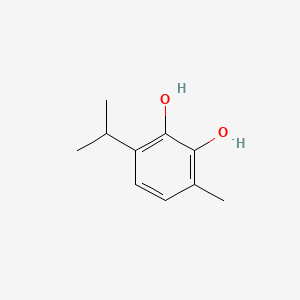
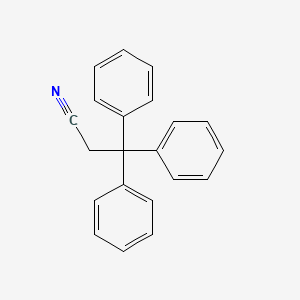
![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)
